N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H16FN3O4S2 and its molecular weight is 445.48. The purity is usually 95%.
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Scientific Research Applications
Electromaterials Development
A study by Çakal et al. (2021) explored monomers related to the chemical for the development of electromaterials. They found that fluorinated acceptor-based systems with different donor units exhibited unique electrochemical and optical properties, potentially useful for applications in electronics and materials science (Çakal et al., 2021).
Antimicrobial Applications
Jagtap et al. (2010) synthesized and studied compounds including fluoro-substituted sulphonamide benzothiazoles for antimicrobial screening. Their research suggests potential for these compounds, including structures similar to the specified chemical, in developing new antimicrobial agents (Jagtap et al., 2010).
Heterocyclic Compound Synthesis
Patel et al. (2015) investigated the synthesis of novel heterocyclic compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. These compounds showed potential antibacterial and antifungal activities, indicating their relevance in pharmacological research (Patel et al., 2015).
Fluorescent Sensing
Suman et al. (2019) created benzimidazole/benzothiazole-based azomethines, capable of detecting Al3+ and Zn2+. Such compounds, related to the specified chemical, show potential in developing new fluorescent sensors for metal ions, useful in various scientific and industrial applications (Suman et al., 2019).
Antitumor Research
Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the specified compound, revealed potent cytotoxicity in certain human breast cancer cell lines. This indicates potential application in developing antitumor drugs (Hutchinson et al., 2001).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c1-24(12-14-4-3-11-28-14)30(26,27)15-9-7-13(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)29-20/h2-11H,12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWAXVUWKAMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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